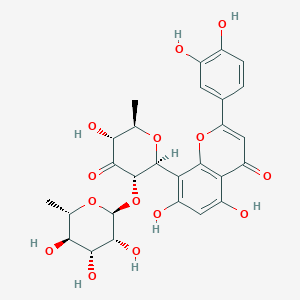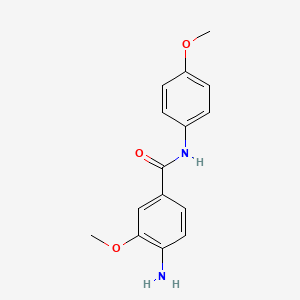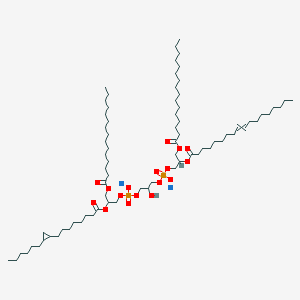
Cardiolipin (E. coli, Disodium Salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cardiolipin (E. coli, Disodium Salt) is a unique anionic phospholipid predominantly found in the inner mitochondrial membrane and bacterial membranes, including Escherichia coli. It plays a crucial role in maintaining the structural integrity and functionality of these membranes. Cardiolipin is essential for various cellular processes, including energy production, apoptosis, and membrane protein function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized through a series of enzymatic reactions involving phosphatidylglycerol and cytidine diphosphate-diacylglycerol. The process typically involves the enzyme cardiolipin synthase, which catalyzes the transfer of a phosphatidyl group to phosphatidylglycerol, forming cardiolipin .
Industrial Production Methods: Industrial production of cardiolipin often involves extraction from natural sources, such as bacterial cultures of Escherichia coli. The extraction process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and acylation. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in cellular signaling and apoptosis .
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or chemical oxidants like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Acylation: Involves the addition of acyl groups using acylating agents like acyl chlorides.
Major Products:
Oxidation: Produces oxidized cardiolipin species.
Reduction: Results in reduced forms of cardiolipin.
Acylation: Forms acylated derivatives of cardiolipin.
Aplicaciones Científicas De Investigación
Cardiolipin (E. coli, Disodium Salt) has a wide range of applications in scientific research:
Mecanismo De Acción
Cardiolipin exerts its effects by interacting with membrane proteins and influencing their function. It stabilizes protein complexes involved in mitochondrial respiration and energy production. Cardiolipin’s unique structure allows it to form specific binding sites on proteins, facilitating their proper folding and activity . Additionally, cardiolipin plays a role in apoptosis by interacting with cytochrome c and promoting its release from mitochondria .
Comparación Con Compuestos Similares
Phosphatidylglycerol: Another anionic phospholipid found in bacterial membranes.
Phosphatidylserine: An anionic phospholipid involved in cellular signaling and apoptosis.
Phosphatidylethanolamine: A zwitterionic phospholipid that plays a role in membrane fusion and curvature.
Uniqueness: Cardiolipin is unique due to its dimeric structure, which consists of two phosphatidyl groups linked by a glycerol backbone. This structure allows cardiolipin to form a conical shape, promoting membrane curvature and stability. Its ability to interact specifically with mitochondrial and bacterial membrane proteins sets it apart from other phospholipids .
Propiedades
Fórmula molecular |
C75H140Na2O17P2 |
|---|---|
Peso molecular |
1421.8 g/mol |
Nombre IUPAC |
disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2 |
Clave InChI |
ZGXBPVVNHLSVRG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




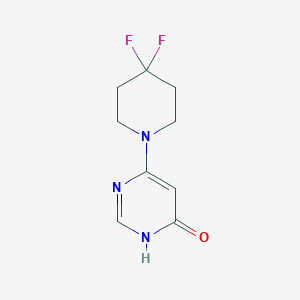
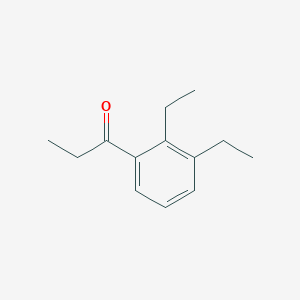
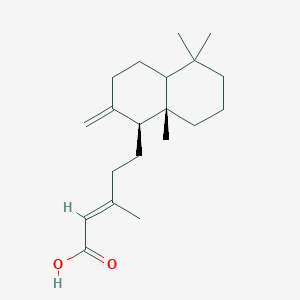

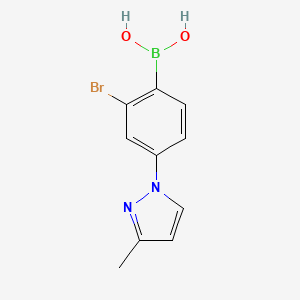
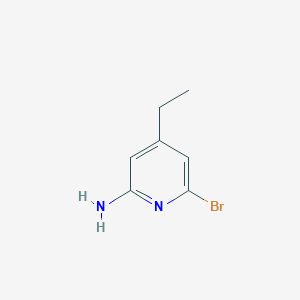
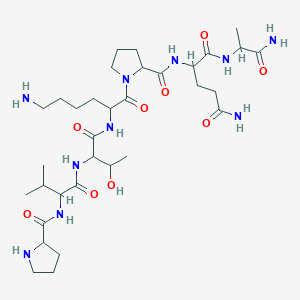
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

